Pentachlorophenol glucuronide

Description

Historical Context and Discovery

The discovery and characterization of this compound emerged alongside the extensive research into pentachlorophenol metabolism during the mid-20th century. Early investigations into pentachlorophenol toxicokinetics revealed that organisms possessed sophisticated enzymatic mechanisms to conjugate this persistent organic pollutant with endogenous compounds. The identification of glucuronide conjugation as a major metabolic pathway became apparent through studies conducted in the 1970s, when researchers began systematically analyzing urinary metabolites of pentachlorophenol in both human and animal subjects.

Research conducted by Ahlborg and colleagues in 1974 provided some of the earliest evidence for this compound formation in occupationally exposed workers, establishing the foundation for understanding this metabolic transformation. Subsequent investigations in laboratory animals, particularly rodents, confirmed the universal nature of glucuronide conjugation across mammalian species. The development of analytical methodologies capable of detecting and quantifying this compound marked a significant advancement in environmental toxicology, enabling researchers to track the fate of pentachlorophenol in biological systems.

The recognition of this compound as a major urinary metabolite fundamentally altered the understanding of pentachlorophenol biokinetics. Early pharmacokinetic studies demonstrated that glucuronide conjugation could account for substantial portions of administered pentachlorophenol doses, with some investigations showing that up to sixty percent of urinary pentachlorophenol existed in the glucuronide-conjugated form. This discovery highlighted the critical role of phase II metabolism in pentachlorophenol detoxification and established this compound as an essential component in exposure assessment protocols.

Chemical Classification and Nomenclature

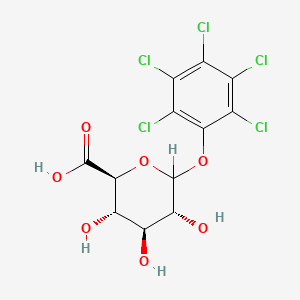

This compound possesses the molecular formula C₁₂H₉Cl₅O₇ and exhibits a molecular weight of 442.5 grams per mole. The compound is systematically named as (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(2,3,4,5,6-pentachlorophenoxy)oxane-2-carboxylic acid according to International Union of Pure and Applied Chemistry nomenclature standards. The Chemical Abstracts Service has assigned the registry number 25631-33-8 to this specific conjugate, facilitating its identification in chemical databases and regulatory frameworks.

The structural configuration of this compound consists of a pentachlorophenol moiety linked through an ether bond to the anomeric carbon of glucuronic acid. The glucuronic acid component maintains its characteristic pyranose ring structure with hydroxyl groups positioned at the 2, 3, and 4 carbons, while the carboxylic acid functionality remains at the 6-position. This conjugation occurs through the formation of a β-glycosidic linkage between the phenolic hydroxyl group of pentachlorophenol and the C1 carbon of glucuronic acid, resulting in a stable ether conjugate.

The chemical properties of this compound reflect its dual nature as both a halogenated aromatic compound and a carbohydrate derivative. The presence of five chlorine substituents on the phenolic ring contributes to the compound's lipophobic characteristics, while the glucuronic acid moiety imparts significant water solubility and polarity. This amphiphilic nature facilitates the compound's excretion through aqueous biological fluids, particularly urine, while maintaining sufficient stability to serve as a reliable biomarker for pentachlorophenol exposure.

Alternative nomenclature for this compound includes pentachlorophenyl hexopyranosiduronic acid, reflecting the systematic description of the glucuronic acid component as a hexose-derived uronic acid. The compound has also been referenced in scientific literature using various abbreviated forms, though the full systematic name remains the standard for regulatory and analytical purposes.

Significance in Pentachlorophenol Research

This compound serves as a critical indicator of phase II metabolic capacity in pentachlorophenol toxicokinetic studies. Research has demonstrated that glucuronide conjugation represents one of the primary biotransformation pathways for pentachlorophenol across multiple species, with significant implications for understanding species-specific susceptibility and elimination kinetics. In rodent studies, this compound formation has been shown to account for substantial portions of administered doses, with investigators reporting that glucuronide conjugates comprised the majority of urinary pentachlorophenol metabolites.

The formation of this compound occurs primarily through the action of uridine diphosphate-glucuronosyltransferase enzymes located in hepatic microsomes. Studies have revealed that the rate of this compound conjugation in human liver microsomes is approximately one-third of the rate observed in rat liver microsomes, suggesting potential species differences in metabolic capacity. This differential enzyme activity has important implications for extrapolating toxicological data between species and understanding human susceptibility to pentachlorophenol exposure.

Analytical methodologies for detecting this compound have evolved significantly since its initial discovery. Modern techniques employ gas chromatography with electron capture detection and mass spectrometry with negative chemical ionization to quantify both free pentachlorophenol and its glucuronide conjugate in biological samples. High-performance liquid chromatography with radioactivity detection has proven particularly valuable for separating pentachlorophenol from its metabolites, enabling precise quantification of the glucuronide conjugate.

Research in aquatic species has revealed interesting variations in this compound formation and excretion patterns. Studies in goldfish have demonstrated that this compound appears primarily in bile, with subsequent excretion into surrounding water. However, investigations have shown that intestinal mucus in fish can hydrolyze the glucuronide conjugate, potentially limiting its effectiveness as a detoxification mechanism compared to sulfate conjugation.

Regulatory Status and Environmental Importance

The regulatory significance of this compound stems from its role as a biomarker for pentachlorophenol exposure in environmental monitoring programs. Regulatory agencies have recognized this compound as an essential component in biomonitoring strategies, particularly for occupational exposure assessment and environmental health surveillance. The compound's presence in biological samples provides direct evidence of pentachlorophenol absorption and metabolism, making it valuable for regulatory compliance monitoring and risk assessment activities.

Environmental monitoring programs have incorporated this compound measurements to assess the biological impact of pentachlorophenol contamination in various ecosystems. The compound's detection in aquatic organisms serves as an indicator of environmental pentachlorophenol exposure and provides insights into the bioavailability of this persistent organic pollutant. Research has demonstrated that this compound can be detected in both bile and surrounding water of exposed fish, indicating its potential utility as an environmental biomarker.

The Stockholm Convention on Persistent Organic Pollutants has recognized pentachlorophenol as a substance requiring international regulatory control, with implications for monitoring its metabolites including the glucuronide conjugate. This international recognition has led to increased attention on analytical methods capable of detecting this compound in environmental and biological samples. The European Union has implemented strict regulations limiting pentachlorophenol presence as an unintentional trace contaminant, necessitating sensitive analytical techniques that can distinguish between parent compound and metabolites.

Recent regulatory developments have seen the phase-out of pentachlorophenol use in several jurisdictions, including Canada and the United States, which has implications for environmental levels of this compound. The cancellation of pentachlorophenol registrations reflects growing concerns about its environmental persistence and toxicity, while simultaneously highlighting the continued importance of monitoring its metabolites in environmental matrices. As legacy contamination from historical pentachlorophenol use continues to impact environmental systems, this compound remains a relevant biomarker for assessing ongoing exposure risks.

Regulatory frameworks have established this compound as a component of comprehensive exposure assessment protocols, particularly in occupational health settings. The compound's relatively long elimination half-life and stability in biological samples make it suitable for retrospective exposure assessment and epidemiological studies. Environmental health criteria documents have emphasized the importance of measuring both free pentachlorophenol and its glucuronide conjugate to obtain complete exposure profiles and assess the effectiveness of detoxification mechanisms.

Propriétés

Numéro CAS |

25631-33-8 |

|---|---|

Formule moléculaire |

C12H9Cl5O7 |

Poids moléculaire |

442.5 g/mol |

Nom IUPAC |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(2,3,4,5,6-pentachlorophenoxy)oxane-2-carboxylic acid |

InChI |

InChI=1S/C12H9Cl5O7/c13-1-2(14)4(16)9(5(17)3(1)15)23-12-8(20)6(18)7(19)10(24-12)11(21)22/h6-8,10,12,18-20H,(H,21,22)/t6-,7-,8+,10-,12?/m0/s1 |

Clé InChI |

KYVJLPHWVYWVPT-YEVASNGESA-N |

SMILES |

C1(C(C(OC(C1O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C(=O)O)O)O |

SMILES isomérique |

[C@@H]1([C@@H]([C@H](OC([C@@H]1O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C(=O)O)O)O |

SMILES canonique |

C1(C(C(OC(C1O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C(=O)O)O)O |

Synonymes |

pentachlorophenol glucuronide |

Origine du produit |

United States |

Applications De Recherche Scientifique

Toxicological Studies

Pentachlorophenol glucuronide is primarily studied for its role in the metabolism and detoxification of pentachlorophenol. The compound undergoes extensive metabolism in the liver, where it is conjugated with glucuronic acid, facilitating its excretion through urine. Studies indicate that a substantial percentage of pentachlorophenol is excreted as glucuronide conjugates in various animal models, including rats and mice .

Key Findings:

- In rats, approximately 50% of the administered pentachlorophenol dose is excreted as glucuronide and sulfate conjugates .

- The presence of this compound in urine serves as a biomarker for exposure to pentachlorophenol, aiding in epidemiological studies related to occupational exposure and environmental contamination .

Environmental Monitoring

This compound has applications in environmental science, particularly in monitoring pollution levels. Its detection in aquatic organisms, such as goldfish, indicates the bioaccumulation of pentachlorophenol and its metabolites in ecosystems . This information is vital for assessing the ecological impact of pentachlorophenol usage and for regulatory purposes.

Detection Methods:

- Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to quantify this compound levels in biological samples and environmental matrices .

Pharmacokinetics and Safety Assessment

Understanding the pharmacokinetics of this compound contributes to safety assessments regarding human exposure. Research indicates that the rate of conjugation to glucuronides varies between species, which has implications for risk assessment in humans compared to animal models .

Comparative Pharmacokinetics:

| Species | Percentage Excreted as Glucuronide |

|---|---|

| Rats | 50% |

| Mice | 50% |

| Humans | Lower conjugation rate compared to rats |

Potential Therapeutic Implications

While primarily studied for its toxicological implications, there is emerging interest in the potential therapeutic applications of compounds related to this compound. The understanding of its metabolic pathways may inform drug development strategies targeting similar pathways in human metabolism.

Research Directions:

- Investigating how modulation of glucuronidation affects the pharmacodynamics and toxicity profiles of chlorinated compounds.

- Exploring potential protective mechanisms against toxic effects through enhanced glucuronidation processes.

Case Studies

Case Study 1: Occupational Exposure Assessment

A study involving workers exposed to pentachlorophenol revealed elevated levels of this compound in urine, correlating with occupational exposure levels. This finding supports the use of urinary metabolites as biomarkers for assessing exposure risks in industrial settings .

Case Study 2: Environmental Impact Analysis

In an ecological study, the presence of this compound was monitored in aquatic environments affected by agricultural runoff. This study highlighted the importance of tracking metabolites to understand the long-term impacts of pesticide use on aquatic life .

Comparaison Avec Des Composés Similaires

Chlorophenol Conjugates: Sulfates vs. Glucuronides

PCP is also metabolized into pentachlorophenyl sulfate (PCP-S), though sulfation is a minor pathway in humans. Key differences include:

| Property | PCP-Glu | PCP-S |

|---|---|---|

| Enzyme System | UDP-glucuronosyltransferases (UGTs) | Sulfotransferases (SULTs) |

| Affinity/Capacity | Low affinity, high capacity | High affinity, low capacity |

| Excretion Dominance | Major (>65% in chronic exposure) | Minor (dominant only at low doses) |

| Species Variation | Humans: High; Monkeys: Minimal | Limited data in primates |

Sulfation dominates at low PCP exposure levels due to its higher enzymatic affinity, whereas glucuronidation becomes significant at higher doses .

Tetrachlorophenol Glucuronides

PCP is partially dechlorinated to tetrachlorophenol (TCP) in rodents, which is then conjugated to tetrachlorophenol glucuronide (TCP-Glu). Unlike PCP-Glu, TCP-Glu is a minor metabolite in humans but a major intermediate in rodent PCP metabolism. For example:

Pentachloroanisole (PCA)

PCA, a methoxy derivative of PCP, is demethylated to PCP in fish and mammals before glucuronidation. Key distinctions:

Phenolphthalein Glucuronide

Phenolphthalein glucuronide, a laxative metabolite, shares functional similarities with PCP-Glu but differs in toxicity and application:

- Efficacy: Glucuronidation reduces phenolphthalein’s intestinal toxicity while retaining laxative effects .

- Excretion: Unlike PCP-Glu, phenolphthalein glucuronide is excreted via bile, highlighting route differences influenced by molecular structure .

Polyphenol Glucuronides

Glucuronidation of dietary polyphenols (e.g., apigenin glucuronide) enhances their bioavailability and modulates antioxidant activity .

Species-Specific Metabolic Variations

| Species | Major Metabolites | Excretion Profile |

|---|---|---|

| Humans | PCP-Glu (>65%), free PCP | Linear one-compartment kinetics |

| Rats | TCHQ, TCP-Glu, PCP-Glu | Biphasic excretion (two-compartment) |

| Monkeys | Free PCP (no detectable conjugates) | Linear kinetics, minimal metabolism |

Rats better model human PCP toxicokinetics than monkeys, despite metabolic pathway differences .

Méthodes De Préparation

Metabolic Kinetics and Protein Binding

PCP’s high plasma protein binding (95–97%) limits its availability for glucuronidation, necessitating higher doses to achieve detectable PCP-Gluc levels. In rats, elimination half-lives of PCP and PCP-Gluc are 17–40 hours and 12.7 hours , respectively. Enterohepatic recirculation prolongs systemic exposure, complicating the isolation of pure PCP-Gluc from biological samples.

Table 1: Pharmacokinetic Parameters of PCP-Gluc in Selected Species

| Species | Glucuronidation Rate (nmol/min/mg protein) | Half-Life (Hours) | Urinary Excretion (%) |

|---|---|---|---|

| Human | 0.53 | 30.2 (PCP) | 74 |

| Rat | 1.37 | 17 (PCP) | 80 |

| Monkey | 0.67 | — | — |

In Vitro Enzymatic Synthesis Using Hepatic Microsomes

In vitro systems utilizing liver microsomes provide a controlled environment for PCP-Gluc synthesis. The protocol involves incubating PCP with microsomal fractions, UDP-glucuronic acid, and cofactors. Key parameters affecting yield include:

Microsomal Preparation and Incubation

-

Microsome Isolation : Liver tissue is homogenized and centrifuged (10,000 × g) to isolate microsomes.

-

Incubation Mixture :

-

0.1 M phosphate buffer (pH 7.4)

-

5 mM UDP-glucuronic acid

-

1 mg/mL microsomal protein

-

50 µM PCP

-

-

Reaction Termination : Adding ice-cold acetonitrile precipitates proteins, allowing supernatant analysis.

Table 2: In Vitro PCP-Gluc Synthesis Conditions and Yields

| Parameter | Human Microsomes | Rat Microsomes |

|---|---|---|

| Incubation Time | 60 min | 60 min |

| PCP Conversion | 12% | 35% |

| Yield (nmol/mg protein) | 6.2 | 18.7 |

Purification from Biological Matrices

Isolating PCP-Gluc from urine or in vitro systems requires multi-step extraction and derivatization. The CDC’s Method 8303 outlines a robust protocol for urinary PCP-Gluc analysis:

Hydrolysis and Derivatization

Chromatographic Purification

Table 3: Recovery Rates in CDC Method 8303

| Step | Recovery Efficiency (%) |

|---|---|

| Acid Hydrolysis | 85–90 |

| Benzene Extraction | 92–95 |

| Column Chromatography | 88–93 |

Challenges in Synthesis and Analytical Validation

Interference from Protein Binding

PCP’s high affinity for plasma proteins (e.g., 95% bound in humans) reduces the free fraction available for glucuronidation. Adding fatty acid-free albumin (1–2%) to in vitro systems improves substrate availability.

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of pentachlorophenol (PCP) in humans, and how does glucuronidation fit into this process?

- Methodological Answer : PCP is metabolized via two major pathways: glucuronide conjugation (mediated by UDP-glucuronosyltransferases) and oxidative dechlorination to form tetrachlorohydroquinone (TCHQ). To study this:

- Use human liver microsomes to quantify glucuronidation rates .

- Employ gas chromatography (GC) or high-performance liquid chromatography (HPLC) to distinguish between free PCP, PCP-glucuronide (PCP-Glu), and TCHQ in urine .

- Note: Analytical methods must avoid hydrolysis of PCP-Glu during sample preparation, as this can artificially inflate free PCP measurements .

Q. Which animal models best replicate human glucuronidation of PCP, and what experimental parameters validate this?

- Methodological Answer :

- Rats are preferred over monkeys. Rats exhibit similar glucuronidation rates (via liver microsomes) and biphasic excretion kinetics comparable to humans .

- Key validation steps:

- Compare urinary excretion profiles (free PCP vs. PCP-Glu) across species using controlled oral dosing .

- Measure plasma protein binding and renal clearance rates , as these influence PCP-Glu excretion .

Q. How do analytical methods impact the detection of PCP-glucuronide in biological samples?

- Methodological Answer :

- Acidification of urine samples can hydrolyze PCP-Glu, leading to overestimation of free PCP. Use neutral pH storage and enzyme inhibitors (e.g., β-glucuronidase blockers) during sample collection .

- For bile or tissue samples, solid-phase extraction followed by LC-MS/MS improves sensitivity for conjugated metabolites .

Advanced Research Questions

Q. How do contradictory findings in PCP-glucuronide excretion half-life studies (e.g., Braun et al. vs. Uhl et al.) inform experimental design?

- Methodological Answer :

- Braun et al. (1979) reported a 30-hour plasma half-life for PCP, while Uhl et al. (1986) observed 14 days . This discrepancy arises from:

- Chronic vs. acute exposure : Uhl’s study included pre-exposed subjects, altering kinetics .

- Protein binding assays : Braun used radiolabeled PCP, whereas Uhl measured total urinary metabolites without distinguishing free vs. conjugated forms .

- Resolution : Design studies with controlled exposure histories and use isotope dilution mass spectrometry to differentiate metabolite forms .

Q. What factors govern interspecies variability in PCP-glucuronide conjugation rates?

- Methodological Answer :

- Enzyme induction : Phenobarbital enhances dechlorination but has minimal effect on glucuronidation in rats, suggesting UGT isoforms are not inducible by classic CYP450 inducers .

- Species-specific UGT activity : Human liver microsomes exhibit one-third the glucuronidation rate of rats. Validate models using recombinant UGT enzymes from human and rodent sources .

Q. How do chronic vs. acute exposure scenarios alter PCP-glucuronide excretion dynamics?

- Methodological Answer :

- Chronic exposure shifts conjugation toward sulfation (high-affinity, low-capacity) to glucuronidation (low-affinity, high-capacity) as PCP concentrations increase.

- Experimental approach : Dose-response studies in rats with repeated oral administration, measuring urinary sulfate/glucuronide ratios via ion-pair chromatography .

- Urine pH : Acidic urine (common in chronic occupational exposure) stabilizes sulfate conjugates, while alkaline urine favors glucuronides .

Q. What role does enterohepatic recirculation play in PCP-glucuronide toxicokinetics?

- Methodological Answer :

- Bile-duct cannulation in rats shows 10–15% of PCP-Glu undergoes recirculation , prolonging systemic exposure.

- Use bile duct ligation models or inhibitors of biliary transporters (e.g., probenecid) to quantify recirculation .

- Implication : Include fecal metabolite analysis (≥10% excretion) in chronic toxicity studies .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.